4-Chloro-5-methoxy-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid
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Overview
Description
4-Chloro-5-methoxy-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxy-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorothiophene with methoxy and trifluoroethoxy reagents under controlled conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxy-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, potassium carbonate, DMF
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted thiophene derivatives
Scientific Research Applications
4-Chloro-5-methoxy-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxy-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzoic acid
- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
Uniqueness
4-Chloro-5-methoxy-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H6ClF3O4S |
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Molecular Weight |
290.64 g/mol |
IUPAC Name |
4-chloro-5-methoxy-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H6ClF3O4S/c1-15-7-3(9)4(5(17-7)6(13)14)16-2-8(10,11)12/h2H2,1H3,(H,13,14) |
InChI Key |
QQBNCCGKFHLWQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(S1)C(=O)O)OCC(F)(F)F)Cl |
Origin of Product |
United States |
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